molecular formula C14H20I2O4 B14201625 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene CAS No. 892844-88-1

1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene

Cat. No.: B14201625
CAS No.: 892844-88-1
M. Wt: 506.11 g/mol
InChI Key: KYYIIQHHXUPDHT-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene (molecular formula C₁₄H₁₈I₂O₄) is a diaryl ether derivative featuring a benzene core substituted with two ethoxy chains terminated by iodine atoms. This compound is structurally characterized by its aromatic ring and flexible iodoethoxy side chains, which confer unique electronic and steric properties.

The iodine substituents enhance its utility in cross-coupling reactions, radiopharmaceuticals, and as a precursor for functionalized materials. Its structural flexibility allows for tuning solubility and reactivity, making it valuable in organic and medicinal chemistry.

Properties

CAS No.

892844-88-1

Molecular Formula

C14H20I2O4

Molecular Weight

506.11 g/mol

IUPAC Name

1,2-bis[2-(2-iodoethoxy)ethoxy]benzene

InChI

InChI=1S/C14H20I2O4/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4H,5-12H2

InChI Key

KYYIIQHHXUPDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCI)OCCOCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Azidoethoxybenzene, thiocyanatoethoxybenzene.

    Oxidation: Aldehyde and carboxylic acid derivatives.

    Reduction: Ethoxybenzene derivatives.

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene involves its ability to form stable complexes with various substrates. The iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy linkages provide flexibility and stability to the compound, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Cores : Benzene derivatives (e.g., this compound) exhibit π-π interactions and rigidity, whereas ethane-based analogs (e.g., 1,2-Bis(2-iodoethoxy)ethane) offer conformational flexibility .
  • Substituent Effects : Iodo groups increase molecular weight and polarizability compared to methoxy or hydroxy groups. Bromo analogs (e.g., 1,2-Bis(2-bromoethoxy)ethane) are lighter but more reactive in nucleophilic substitutions .

Physical and Chemical Properties

Property This compound 1,2-Bis(2-iodoethoxy)ethane 1,2-Bis(2-bromoethoxy)ethane
Molecular Weight (g/mol) ~530 369.97 275.97
Boiling Point (°C) >300 (decomposes) ~250 ~200
Solubility Low in water; soluble in DCM, THF Moderate in acetone High in polar aprotic solvents
Reactivity Iodo groups facilitate Ullmann couplings Faster SN2 reactions Bromine preferred in alkylations

Notes:

  • Iodo derivatives exhibit lower solubility in water due to hydrophobic iodine atoms but show stability in organic solvents .
  • Bromo analogs like 1,2-Bis(2-bromoethoxy)ethane are more reactive in alkylation reactions, as bromine is a better leaving group than iodine in certain contexts .

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